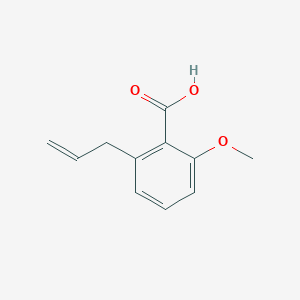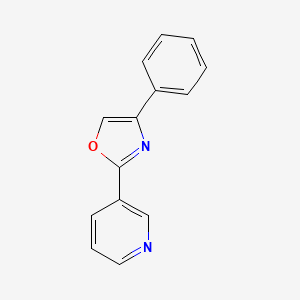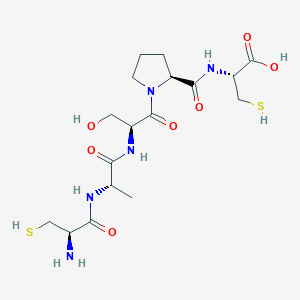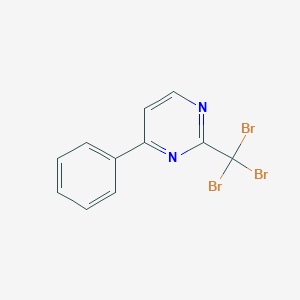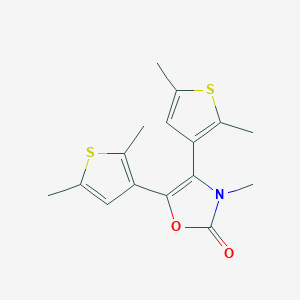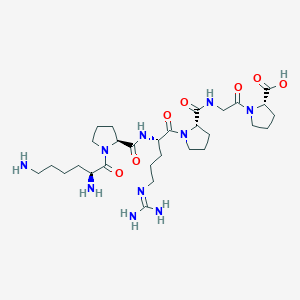
L-Lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycyl-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycyl-L-proline is a complex peptide compound It is composed of several amino acids, including lysine, proline, ornithine, and glycine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. Deprotection steps are carried out using trifluoroacetic acid (TFA) to remove protecting groups from the amino acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automated peptide synthesizers are commonly used to streamline the process and ensure consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
L-Lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycyl-L-proline can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as lysine and proline.
Reduction: This reaction can reduce disulfide bonds if present in the peptide structure.
Substitution: This reaction can involve the replacement of specific amino acids or functional groups within the peptide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of hydroxyproline, while reduction may lead to the cleavage of disulfide bonds, resulting in a linear peptide.
Aplicaciones Científicas De Investigación
L-Lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycyl-L-proline has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: It is utilized in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: It is used in the development of novel biomaterials and as a standard in analytical techniques such as mass spectrometry.
Mecanismo De Acción
The mechanism of action of L-Lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. This binding can modulate the activity of the target, leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
L-Lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycyl-L-proline can be compared with other similar peptide compounds, such as:
- L-threonyl-L-lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine
- L-Valyl-L-lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine
- L-Tryptophyl-L-asparaginyl-L-alanyl-L-lysyl-L-threonyl-L-lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine
These compounds share similar structural features but differ in their amino acid composition and sequence, which can influence their biological activity and applications. The uniqueness of this compound lies in its specific sequence and the presence of the diaminomethylidene group, which can confer distinct chemical and biological properties.
Propiedades
Número CAS |
396080-56-1 |
|---|---|
Fórmula molecular |
C29H50N10O7 |
Peso molecular |
650.8 g/mol |
Nombre IUPAC |
(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C29H50N10O7/c30-12-2-1-7-18(31)26(43)38-15-5-10-21(38)25(42)36-19(8-3-13-34-29(32)33)27(44)39-16-4-9-20(39)24(41)35-17-23(40)37-14-6-11-22(37)28(45)46/h18-22H,1-17,30-31H2,(H,35,41)(H,36,42)(H,45,46)(H4,32,33,34)/t18-,19-,20-,21-,22-/m0/s1 |
Clave InChI |
GZXBWXCAIMNZPU-YFNVTMOMSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)N)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)CNC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]benzamide](/img/structure/B14250888.png)

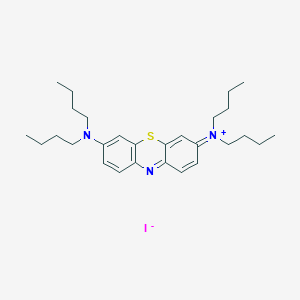
![[2-(3-Ethoxy-3-cyclopenten-1-yl)ethyl]benzene](/img/structure/B14250909.png)
![3-[2-(4-Nitrophenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B14250913.png)
![{1-[2-(4-Fluorophenyl)ethyl]-1H-imidazol-5-yl}methanol](/img/structure/B14250917.png)
![Pyrazino[1,2-A][1,4]diazepine](/img/structure/B14250918.png)
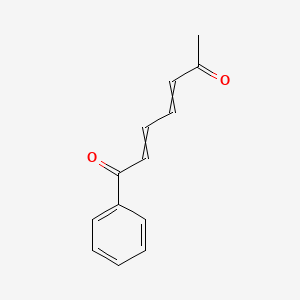
![[9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-2-yl]methanol](/img/structure/B14250927.png)
